N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide
Description
N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorophenoxy group and an oxolane carboxamide moiety, making it a versatile molecule for various chemical reactions and biological studies.
Properties
IUPAC Name |
N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-12-1-4-14(5-2-12)22-15-6-3-13(9-18-15)19-16(20)11-7-8-21-10-11/h1-6,9,11H,7-8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWGXFXXRXQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Synthesis of 6-(4-fluorophenoxy)pyridin-3-amine: This intermediate can be prepared by reacting 4-fluorophenol with 3-chloropyridine in the presence of a base such as potassium carbonate.
Formation of oxolane-3-carboxylic acid: This can be achieved through the oxidation of oxolane-3-methanol using an oxidizing agent like potassium permanganate.
Coupling Reaction: The final step involves coupling 6-(4-fluorophenoxy)pyridin-3-amine with oxolane-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyridine and oxolane moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-[6-(4-chlorophenoxy)pyridin-3-yl]oxolane-3-carboxamide
- N-[6-(4-methylphenoxy)pyridin-3-yl]oxolane-3-carboxamide
- N-[6-(4-bromophenoxy)pyridin-3-yl]oxolane-3-carboxamide
Comparison: N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its chlorinated, methylated, or brominated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
